molecular formula C11H9F5O2 B8325064 1-[2-Methoxy-5-(pentafluoroethyl)phenyl]ethanone CAS No. 873314-98-8

1-[2-Methoxy-5-(pentafluoroethyl)phenyl]ethanone

Cat. No.: B8325064
CAS No.: 873314-98-8
M. Wt: 268.18 g/mol
InChI Key: NRIVOIBRSJODQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-Methoxy-5-(pentafluoroethyl)phenyl]ethanone is a useful research compound. Its molecular formula is C11H9F5O2 and its molecular weight is 268.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

873314-98-8

Molecular Formula

C11H9F5O2

Molecular Weight

268.18 g/mol

IUPAC Name

1-[2-methoxy-5-(1,1,2,2,2-pentafluoroethyl)phenyl]ethanone

InChI

InChI=1S/C11H9F5O2/c1-6(17)8-5-7(3-4-9(8)18-2)10(12,13)11(14,15)16/h3-5H,1-2H3

InChI Key

NRIVOIBRSJODQB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(C(F)(F)F)(F)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7.4 ml of BuLi at 2.5M in hexane are added, at −70° C., to a solution of 3.5 g of 1-methoxy-4-pentafluoroethylbenzene in 50 ml of anhydrous THF. The medium is stirred for 30 minutes at −70° C. and then for 45 minutes at 0° C. 15.5 ml of a 1M solution of zinc chloride in ether are then added. After stirring for 10 minutes at 0° C., 1.33 ml of acetyl chloride are added. The medium is then deoxygenated with nitrogen and 332 mg of benzyl(chloro)bis(triphenylphosphine)palladium in 5 ml of anhydrous THF are introduced. The medium is stirred for 2 hours 30 minutes at 0° C. and then for 72 hours at RT. The medium is poured onto 2.5M HCl solution and then extracted with ether. The organic phase is washed with 5% NaHCO3 in water, with water and then with saturated NaCl solution. After drying over MgSO4 and evaporation, the crude product is purifed by flash chromatography on silica to give 2.25 g of a white solid. m.p.=47° C.
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7.4 mL
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reactant
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3.5 g
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 3.5 g of 1-methoxy-4-pentafluoroethylbenzene in 50 mL of anhydrous THF are added, at −70° C., 7.4 mL of 2.5 M BuLi in hexane. The medium is stirred for 30 minutes at −70° C. and then for 45 minutes at 0° C. 15.5 mL of a 1 M solution of zinc chloride in ether are then added. After stirring for 10 minutes at 0° C., 1.33 mL of acetyl chloride are added. The medium is then deoxygenated with nitrogen and 332 mg of benzyl(chloro)bis(triphenylphosphine)-palladium in 5 mL of anhydrous THF are introduced. The medium is stirred for 2 hours 30 minutes at 0° C. and then for 72 hours at RT. The medium is poured onto a 2.5 M HCl solution and then extracted with ether. The organic phase is washed with 5% NaHCO3 in water, with water and then with saturated NaCl solution. After drying over MgSO4 and evaporation, the crude product is purified by flash chromatography on silica to give 2.25 g of a white solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
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50 mL
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7.4 mL
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